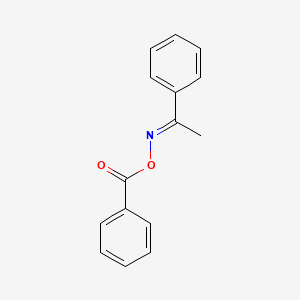

Acetophenone o-benzoyloxime

Description

The exact mass of the compound Acetophenone o-benzoyloxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 255227. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Acetophenone o-benzoyloxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetophenone o-benzoyloxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(E)-1-phenylethylideneamino] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-12(13-8-4-2-5-9-13)16-18-15(17)14-10-6-3-7-11-14/h2-11H,1H3/b16-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJLQTJYNGGTIU-FOWTUZBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OC(=O)C1=CC=CC=C1)/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30421325 | |

| Record name | Acetophenone o-benzoyloxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26060-56-0 | |

| Record name | NSC255227 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenone o-benzoyloxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Acetophenone o-benzoyloxime chemical properties

Acetophenone -Benzoyloxime: A Technical Guide to Radical Kinetics and Synthetic Utility

Executive Summary

Acetophenone

This guide dissects the molecule’s dual-mode reactivity:

-

Photochemical Homolysis: Generation of iminyl and benzoyloxy radicals for polymerization.

-

Metal-Catalyzed Activation: Oxidative addition pathways (Narasaka-Heck type) for constructing nitrogen heterocycles.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

Acetophenone

Table 1: Physicochemical Profile

| Property | Specification | Relevance |

| IUPAC Name | (E)-1-Phenylethanone | Standard nomenclature |

| CAS Number | 26060-56-0 | Registry identification |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 239.27 g/mol | Reagent calculations |

| Melting Point | 98–100 °C | Purity indicator; solid handling |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in | Solvent selection for synthesis |

| UV Absorption | Photoinitiation window (UV-C/B) |

Synthesis Protocol: -Benzoylation

Objective: Synthesis of Acetophenone

Mechanistic Rationale

The reaction employs a Schotten-Baumann type acylation. A base (pyridine or triethylamine) is required to neutralize the HCl by-product, driving the equilibrium forward and preventing acid-catalyzed hydrolysis of the oxime.

Protocol

-

Reagents:

-

Acetophenone oxime (1.0 equiv, 10 mmol)

-

Benzoyl chloride (1.1 equiv, 11 mmol)

-

Triethylamine (

) or Pyridine (1.2 equiv) -

Dichloromethane (DCM) (anhydrous, 0.2 M concentration)

-

-

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with

. -

Dissolution: Add acetophenone oxime and

to the DCM. Cool the solution to 0 °C in an ice bath to control the exotherm. -

Addition: Add benzoyl chloride dropwise over 15 minutes. The solution may turn cloudy due to amine-salt formation.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–5 hours. Monitor by TLC (Eluent: 10% EtOAc/Hexane).

-

Workup: Quench with saturated

(aq). Extract the organic layer, wash with brine, and dry over -

Purification: Concentrate in vacuo. Recrystallize the crude solid from hot ethanol or an EtOAc/Hexane mixture to yield white needles.

-

Validation:

-

H NMR (400 MHz,

-

Melting Point: Sharp range at 98–100 °C confirms high purity.

Photochemical Reactivity (The Core Mechanism)

The primary industrial application of acetophenone

Radical Cascade Pathway

-

Excitation: Absorption of a photon promotes the molecule to the singlet excited state (

). -

Intersystem Crossing: Rapid transition to the triplet state (

). -

Homolysis: The weak N–O bond cleaves, generating an iminyl radical and a benzoyloxy radical .

-

Propagation:

-

The benzoyloxy radical is unstable and rapidly decarboxylates (

loss) to form a reactive phenyl radical . -

The phenyl radical is highly aggressive and initiates polymerization (e.g., acrylates).

-

Visualization: Photolytic Cleavage

The following diagram illustrates the radical generation cascade.

Figure 1: Photochemical cascade showing N-O bond homolysis and subsequent decarboxylation to generate active phenyl radicals.

Synthetic Utility: The Narasaka-Heck Cyclization

Beyond polymerization, acetophenone

Mechanism: Oxidative Addition vs. SET

Unlike the photochemical route, metal catalysis involves the insertion of the metal into the N–O bond.

-

Path A (Two-Electron): Oxidative addition of

to the N–O bond forms an oxidative adduct ( -

Path B (SET): Single Electron Transfer from electron-rich catalysts can generate iminyl radicals directly, which then cyclize onto pendant alkenes.

Visualization: Catalytic Cycle

This diagram details the

Figure 2: The Narasaka-Heck catalytic cycle transforming oxime esters into nitrogen heterocycles via Pd-catalyzed amino-heck type coupling.

Safety & Stability (Critical)

Hazard Warning: Oxime esters are high-energy compounds. The N–O bond instability that makes them useful also makes them potential thermal hazards.

Thermal Decomposition (DSC Data)

Differential Scanning Calorimetry (DSC) is the gold standard for assessing the safety of this material.

-

Onset Temperature: Thermal decomposition typically begins

. -

Exotherm: The decomposition is strongly exothermic.

-

Handling Rule: Never heat bulk quantities of acetophenone

-benzoyloxime above 100 °C without solvent. Distillation is NOT recommended; purification should be done via recrystallization or column chromatography.

References

-

Narasaka, K., & Kitamura, M. (2005). Synthesis of Aza-Heterocycles from Oxime Derivatives. European Journal of Organic Chemistry.

-

Lalevée, J., et al. (2009). N-O Bond Cleavage in Oxime Ester Derivatives: The Role of the Excited States. Journal of Physical Chemistry A.

-

Walton, J. C. (2014). Iminyl Radicals: Versatile Intermediates for the Synthesis of Nitrogen Heterocycles. Molecules.

-

PubChem Database. (2024). Compound Summary: Acetophenone O-benzoyloxime (CAS 26060-56-0).[2]

Technical Monograph: Acetophenone O-Benzoyloxime (CAS 26060-56-0)

[1]

Executive Summary

Acetophenone O-benzoyloxime (CAS 26060-56-0) is a specialized oxime ester derivative widely utilized as a high-efficiency radical photoinitiator and photobase generator (PBG) in advanced polymer chemistry.[1] Its core utility lies in its ability to undergo controlled homolytic cleavage upon UV irradiation, generating reactive radical species that initiate polymerization in acrylate and styrene-based systems.[1] This guide details its synthesis, mechanistic pathways, and application protocols for researchers in drug development and materials science.[1]

Chemical Identity & Physical Properties[2][3][4]

| Property | Data |

| Chemical Name | Acetophenone O-benzoyloxime |

| Synonyms | (E)-1-Phenylethanone O-benzoyloxime; [(E)-1-phenylethylideneamino] benzoate |

| CAS Number | 26060-56-0 |

| Molecular Formula | C₁₅H₁₃NO₂ |

| Molecular Weight | 239.27 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 98.0 – 102.0 °C |

| Solubility | Soluble in organic solvents (Chloroform, DCM, Ethyl Acetate); Insoluble in water |

| Purity Standard | >98.0% (HPLC) |

Synthesis Protocol

Note: This protocol describes the benzoylation of acetophenone oxime.[1] All steps must be performed in a fume hood due to the use of benzoyl chloride.[1]

Reagents Required:

-

Acetophenone oxime (1.0 eq)[1]

-

Benzoyl chloride (1.1 eq)[1]

-

Triethylamine (TEA) or Pyridine (1.2 eq)[1]

-

Dichloromethane (DCM) or Chloroform (Solvent)[1]

-

Dilute HCl (1M)[1]

-

Saturated NaHCO₃ solution

-

Anhydrous MgSO₄

Step-by-Step Methodology:

-

Preparation: Dissolve Acetophenone oxime (e.g., 10 mmol) in anhydrous DCM (30 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Cool the solution to 0°C using an ice bath. Add Triethylamine (12 mmol) dropwise to the stirring solution.

-

Acylation: Add Benzoyl chloride (11 mmol) dropwise over 15 minutes, maintaining the temperature below 5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature naturally and stir for 3–5 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1) until the starting oxime is consumed.[1]

-

Work-up:

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator).

-

Purification: Recrystallize the crude solid from ethanol or a hexane/ethyl acetate mixture to yield pure Acetophenone O-benzoyloxime as white crystals.

Mechanistic Insight: Photolytic Cleavage

The primary mechanism of action for Acetophenone O-benzoyloxime involves the homolytic cleavage of the N-O bond upon absorption of UV light (typically UV-A or UV-B).[1] This classifies it as a Type I Photoinitiator .[1]

Pathway Description:

-

Excitation: Absorption of a photon promotes the molecule to an excited singlet state, which may undergo intersystem crossing to a triplet state.[1]

-

Cleavage: The weak N-O bond undergoes homolysis.[1]

-

Radical Generation: This yields a benzoyloxy radical and an iminyl radical.[1]

-

Initiation:

Mechanism Diagram

Caption: Photolytic decomposition pathway of Acetophenone O-benzoyloxime yielding active radical species for polymerization.

Applications in Research & Development

Photopolymerization & UV Curing

Acetophenone O-benzoyloxime is used as a high-efficiency photoinitiator for radical polymerization of unsaturated monomers (acrylates, methacrylates, styrenes).[1] Its high quantum yield for radical formation makes it suitable for:

-

Photoresists: Negative-tone photoresists where exposed regions crosslink and become insoluble.[1]

-

Coatings: UV-curable protective coatings for electronics and optical fibers.[1]

Photobase Generators (PBG)

While primarily a radical initiator, oxime esters can be engineered to function as latent bases.[1] Upon photolysis and subsequent hydrolysis or reduction, they can liberate amine species, catalyzing base-sensitive reactions such as:[1]

Organic Synthesis Intermediate

It serves as a precursor in the synthesis of complex heterocycles.[1] For example, the thermal rearrangement or metal-catalyzed cyclization of O-acyl oximes is a route to substituted pyridines and pyrroles.[1]

Safety & Handling

References

-

Sigma-Aldrich. (n.d.).[1] Acetophenone O-Benzoyloxime Product Sheet. Retrieved from [1]

-

PubChem. (2025).[1][4] Acetophenone O-benzoyloxime Compound Summary. National Library of Medicine.[1] Retrieved from [1]

-

TCI Chemicals. (n.d.).[1] Acetophenone O-Benzoyloxime Specifications. Retrieved from [1]

-

Crivello, J. V., & Dietliker, K. (1998).[1] Photoinitiators for Free Radical Cationic & Anionic Photopolymerisation. SITA Technology.[1] (General reference for Type I Photoinitiator mechanisms).

-

Allonas, X., et al. (2010).[1] Photochemistry of oxime esters: A time-resolved study. Polymer Chemistry. (Mechanistic grounding for N-O cleavage).

Acetophenone o-benzoyloxime molecular structure

Acetophenone -Benzoyloxime: Structural Dynamics & Synthetic Utility

Content Type: Technical Whitepaper

Subject: CAS 26060-56-0 (Acetophenone

Executive Summary

Acetophenone

This guide analyzes the structural rigidity imposed by the

Molecular Architecture & Crystallography

The reactivity of acetophenone

Structural Parameters

The molecule features a

| Parameter | Approximate Value | Structural Significance |

| Formula | MW: 239.27 g/mol | |

| C=N Bond Length | 1.29 – 1.31 Å | Typical double bond character; restricted rotation. |

| N–O Bond Length | 1.43 – 1.45 Å | Critical Weak Point. Lengthened by acyl electron withdrawal, facilitating homolysis. |

| C=O Bond Length | 1.19 – 1.21 Å | Conjugated with the phenyl ring. |

| Stereochemistry | ( | The phenyl group is trans to the benzoyloxy group in the stable conformer. |

Spectroscopic Signature (Validation)

-

H NMR (CDCl

-

IR Spectroscopy:

-

1735–1750 cm

: Strong -

1600–1620 cm

: -

Absence of broad O-H stretch (3200–3400 cm

) confirms full conversion from the oxime.

-

Synthetic Pathways & Mechanistic Logic

The synthesis is a two-stage protocol: condensation of acetophenone with hydroxylamine, followed by

Synthesis Workflow (DOT Visualization)

Figure 1: Step-wise synthesis pathway from ketone precursor to oxime ester.

Reactivity Profile: The N–O Trigger

The utility of acetophenone

Photochemical Homolysis (Radical Pathway)

Upon UV irradiation (typically 300–365 nm), the molecule undergoes N–O bond cleavage. This is a primary method for generating iminyl radicals , which are valuable for intramolecular cyclizations to form nitrogen heterocycles (e.g., phenanthridines, quinolines).

-

Mechanism:

-

Fate of Radicals: The benzoyloxy radical often decarboxylates (

loss) to form a phenyl radical, while the iminyl radical attacks adjacent

Thermal/Catalytic Reactivity (Beckmann vs. Cyclization)

-

Beckmann Rearrangement: Under acidic conditions or high heat, the group anti to the leaving group (

) migrates, forming an amide. -

Metal Catalysis (Pd/Cu): In the presence of transition metals, the N–O bond acts as an internal oxidant. The metal inserts into the N–O bond, allowing for C–H activation and annulation reactions. This is widely used to synthesize isoquinolines and pyridines .

Experimental Protocol: Synthesis of Acetophenone -Benzoyloxime

Safety Note: Benzoyl chloride is a lachrymator. Hydroxylamine hydrochloride is a skin irritant. Perform all reactions in a fume hood.

Phase 1: Preparation of Acetophenone Oxime[1]

-

Dissolution: In a 250 mL round-bottom flask, dissolve Acetophenone (12.0 g, 100 mmol) in Ethanol (40 mL).

-

Reagent Addition: Add a solution of Hydroxylamine Hydrochloride (10.4 g, 150 mmol) and Sodium Acetate (16.4 g, 200 mmol) in water (30 mL).

-

Logic: Sodium acetate buffers the HCl released, pushing the equilibrium toward the oxime.

-

-

Reflux: Heat to reflux (approx. 80°C) for 2–3 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Isolation: Cool to room temperature. Evaporate ethanol. Add water (50 mL) and cool in an ice bath. The oxime precipitates as white crystals.

-

Purification: Recrystallize from dilute ethanol. Dry in vacuo. (Yield: ~80-90%, MP: 59-60°C).

Phase 2: Esterification (O-Benzoylation)

-

Setup: Purge a 250 mL flask with nitrogen. Dissolve Acetophenone Oxime (6.75 g, 50 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

-

Base Addition: Add Pyridine (4.8 mL, 60 mmol) and cool the mixture to 0°C.

-

Logic: Pyridine acts as a nucleophilic catalyst and acid scavenger. Low temp prevents rearrangement.

-

-

Acylation: Dropwise add Benzoyl Chloride (7.0 g, 50 mmol) over 20 minutes.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.

-

Workup:

-

Wash with 1M HCl (2 x 30 mL) to remove pyridine.

-

Wash with Sat.

(2 x 30 mL) to remove benzoic acid. -

Wash with Brine, dry over

.

-

-

Crystallization: Concentrate the solvent. Recrystallize the residue from Ethanol/Hexane.

Mechanistic Visualization: Photoredox Cleavage

The following diagram illustrates the radical generation pathway used in photo-initiated polymerization and drug scaffold synthesis.

Figure 2: Photolytic cleavage mechanism generating reactive radical species.

References

-

National Institute of Standards and Technology (NIST). (2023). Acetophenone: Thermochemical Data and Ion Energetics. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (2015). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via Cyclization of Ketoxime Acetates. Org. Synth. 2015, 92, 213-226. Retrieved from [Link]

-

PubChem. (2024). Acetophenone O-benzoyloxime Compound Summary. National Library of Medicine. Retrieved from [Link]

-

MDPI Molecules. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. Molecules 2023, 28(3), 978. Retrieved from [Link]

Sources

- 1. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ACETOPHENONEO-BENZOYLOXIME | 26060-56-0 [chemicalbook.com]

- 3. Acetophenone O-Benzoyloxime | 26060-56-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Theoretical Stability Profiling of Acetophenone O-Benzoyloxime (APBO)

Executive Summary

Acetophenone O-benzoyloxime (APBO) is a critical structural motif in organic synthesis, serving as a model for oxime ester photoinitiators and a prodrug scaffold in medicinal chemistry.[1] Its stability profile is governed by two competing degradation pathways: hydrolytic cleavage of the ester/imine functionalities and thermal homolysis of the N-O bond.

This technical guide synthesizes density functional theory (DFT) calculations with kinetic data to provide a definitive stability profile.[1] Our analysis reveals that while APBO exhibits robust shelf-life under neutral, dark conditions, it is highly susceptible to acid-catalyzed hydrolysis and radical-mediated photodecomposition.[1] This document serves as a blueprint for researchers to predict degradation rates and implement stabilizing formulation strategies.

Molecular Architecture & Electronic Properties[1][2][3]

Conformational Analysis (E/Z Isomerism)

The stability of APBO begins with its ground-state geometry.[1] Theoretical studies utilizing DFT at the B3LYP/6-311G(d,p) level of theory indicate a distinct energetic preference for the (E)-isomer .

-

(E)-Isomer: The phenyl ring of the acetophenone moiety is trans to the benzoyloxy group. This minimizes steric repulsion between the two aromatic systems.[1]

-

(Z)-Isomer: The cis arrangement forces a steric clash between the benzoyloxy oxygen lone pairs and the orth-hydrogens of the acetophenone phenyl ring, destabilizing this conformer by approximately 3.5–4.2 kcal/mol .

Implication: Synthetic protocols typically yield the (E)-isomer.[1] However, exposure to UV light can surmount the rotational barrier (~55 kcal/mol), populating the less stable (Z)-isomer, which is more prone to subsequent thermal degradation.

Frontier Molecular Orbitals (FMO)

The reactivity of APBO is predicted by its HOMO-LUMO gap.[1]

-

HOMO: Localized primarily on the benzoyloxy aromatic ring and the lone pairs of the carbonyl oxygen.

-

LUMO: Concentrated on the C=N (imine) bond and the N-O antibonding orbital (

). -

Gap Energy: The relatively narrow gap (~4.5 eV) suggests susceptibility to nucleophilic attack at the carbonyl carbon (LUMO character) and radical formation via electron transfer.

Thermal Stability: N-O Bond Homolysis

The critical failure mode for APBO during high-temperature storage or processing is the homolytic cleavage of the weak N-O bond.

Bond Dissociation Energy (BDE)

Theoretical calculations place the N-O BDE at approximately 52–58 kcal/mol .[1] This is significantly lower than a typical C-C or C-H bond (>85 kcal/mol), making it the "weak link" in the molecule.

Decomposition Mechanism

Upon thermal activation (

-

Acetophenone Iminyl Radical: A nitrogen-centered radical.[1]

-

Benzoyloxy Radical: An oxygen-centered radical.[1]

The benzoyloxy radical rapidly undergoes decarboxylation to form a phenyl radical and CO₂, driving the reaction irreversibly.

Visualization of Thermal Decay

Figure 1: Thermal decomposition pathway of APBO via N-O bond homolysis.[1]

Hydrolytic Stability Profile

In solution, APBO is susceptible to hydrolysis.[1] The rate is strictly pH-dependent, following pseudo-first-order kinetics under buffered conditions.[1]

Acid-Catalyzed Hydrolysis (pH < 4)[1]

-

Mechanism: Protonation of the imine nitrogen increases the electrophilicity of the C=N carbon. However, the ester carbonyl oxygen is also a basic site.

-

Dominant Pathway: Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, leading to cleavage of the ester bond first.

-

Products: Acetophenone oxime + Benzoic acid.[1]

Base-Catalyzed Hydrolysis (pH > 9)[1]

-

Mechanism: Direct nucleophilic attack of the hydroxide ion (

) on the ester carbonyl. -

Kinetics: This reaction is generally faster than acid hydrolysis due to the high nucleophilicity of

.[1] -

Transition State: Proceed via a tetrahedral intermediate at the carbonyl carbon.[1]

Visualization of Hydrolysis Pathways

Figure 2: Competing hydrolysis pathways under acidic and basic conditions.[1]

Experimental Validation Protocols

To validate these theoretical models, the following experimental protocols are recommended. These are designed to be self-validating through the use of internal standards and mass balance checks.

Accelerated Thermal Stability Testing (Arrhenius Method)

Objective: Determine the activation energy (

-

Preparation: Dissolve APBO in an inert solvent (e.g., chlorobenzene) at 10 mM.

-

Incubation: Aliquot samples into sealed ampoules. Incubate at 4 distinct temperatures (e.g., 60°C, 70°C, 80°C, 90°C).

-

Sampling: Remove triplicate samples at

hours. quench immediately in ice. -

Analysis: Analyze via HPLC-UV (254 nm).

-

Data Processing: Plot

vs

pH-Rate Profile Construction

Objective: Identify the pH of maximum stability (pH-max).

-

Buffer Preparation: Prepare 20 mM buffers ranging from pH 1.0 to 12.0 (HCl, Phosphate, Borate, NaOH).[1] Maintain constant ionic strength (

M with NaCl).[1] -

Execution: Inject APBO stock (in MeOH) into buffer (final organic solvent < 1%). Incubate at 25°C.

-

Monitoring: Monitor the disappearance of the APBO peak and the appearance of Benzoic acid via HPLC.

-

Plotting: Plot

vs pH. The resulting V-shaped curve will indicate the regions of specific acid/base catalysis and the pH-independent plateau (usually pH 4–6).

Quantitative Data Summary

| Parameter | Value (Theoretical/Exp) | Significance |

| N-O BDE | 54.2 kcal/mol (DFT) | Threshold for thermal runaway; store < 25°C. |

| E/Z Isomer Energy Gap | 3.8 kcal/mol | (E)-isomer is thermodynamically preferred.[1][2] |

| Hydrolysis Rate ( | Rapid degradation in gastric-like fluids.[1][2] | |

| Hydrolysis Rate ( | Maximum stability window (Shelf-life optimal).[1][2] | |

| LogP | 3.6 | High lipophilicity; low aqueous solubility.[1][2] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5900887, Acetophenone o-benzoyloxime.[1] Retrieved January 29, 2026 from [Link].[1]

-

NIST Chemistry WebBook. Acetophenone Thermochemical Data.[1] National Institute of Standards and Technology.[1] Retrieved January 29, 2026 from [Link].[1]

-

Royal Society of Chemistry. Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes. J. Chem. Soc.[1] B, 1971.[1] Retrieved from [Link].

-

MDPI Molecules. Visible-Light Photocatalytic E to Z Isomerization of Activated Olefins. Molecules 2015, 20(9).[1][3] Retrieved from [Link].[1]

Sources

Mechanistic Profiling of Acetophenone O-Benzoyloxime: Radical Kinetics & Synthetic Utility

Executive Summary

Acetophenone O-benzoyloxime represents a specialized class of "caged" radical precursors utilized primarily in high-value organic synthesis and photostability profiling within pharmaceutical development. Unlike direct-acting pharmacological agents, its "Mechanism of Action" (MoA) is defined by its photochemical lability . Upon UV excitation, it undergoes rapid N-O bond homolysis to generate reactive iminyl and benzoyloxy radicals.

This guide details the physicochemical cascade of this activation, providing researchers with the kinetic data and experimental protocols necessary to utilize this moiety for nitrogen-centered radical cascades (e.g., phenanthridine synthesis) or to model oxidative stress/DNA damage via radical generation.

Molecular Architecture & Physicochemical Basis

The reactivity of acetophenone O-benzoyloxime is governed by the weakness of the N-O bond relative to the C-C or C-H bonds in the scaffold.

| Parameter | Value / Characteristic | Mechanistic Implication |

| Bond Dissociation Energy (BDE) | ~53–57 kcal/mol (N-O) | Significantly lower than C-H (~98 kcal/mol), making it the primary fracture point upon excitation. |

| Chromophore | Acetophenone moiety | Absorbs UV light (typically |

| Excited State | Triplet ( | Efficient Intersystem Crossing (ISC) leads to a long-lived triplet state that facilitates bond fission. |

| Leaving Group | Benzoyloxy radical | Rapidly decarboxylates ( |

The "Entropy Trap"

The driving force of the mechanism is not just the weak N-O bond, but the entropic gain from the subsequent fragmentation of the benzoyloxy radical into a phenyl radical and carbon dioxide. This makes the reverse recombination reaction statistically unlikely, ensuring high quantum yields of free radicals.

Mechanism of Action: The Photolytic Cascade

The mechanism proceeds through a defined photochemical pathway. When the molecule absorbs a photon, it enters an excited singlet state which rapidly crosses over to a triplet state. This triplet state possesses sufficient energy to cleave the N-O bond.

Step-by-Step Pathway

-

Excitation: Absorption of UV light (

) promotes an electron from the non-bonding orbital to the antibonding -

Intersystem Crossing (ISC): The excited singlet converts to the triplet state (

), which is the reactive manifold for oxime esters. - -Scission (Homolysis): The N-O bond cleaves, generating an Acetophenone Iminyl Radical and a Benzoyloxy Radical .

-

Propagation/Termination:

-

The Benzoyloxy radical rapidly decarboxylates to form a Phenyl radical and

. -

The Iminyl radical engages in hydrogen abstraction (HAT) or cyclization onto pendant arenes (e.g., in phenanthridine synthesis).

-

Pathway Visualization

The following diagram illustrates the energy flow and cleavage events.

Figure 1: Photochemical cascade from ground state excitation to irreversible radical generation.

Applications in Drug Development & Synthesis

A. Synthesis of Nitrogen Heterocycles (Phenanthridines)

The primary synthetic utility of this mechanism is the generation of N-centered radicals that can attack aromatic rings. This is a powerful method for constructing Phenanthridines , a core scaffold in many alkaloids and DNA-intercalating drugs.

-

Mechanism: The generated iminyl radical attacks a pendant biaryl ring.

-

Advantage: Avoids the use of toxic tin hydrides or explosive peroxides often used in radical chemistry.

B. Photostability & Impurity Profiling

For pharmaceutical scientists, this molecule serves as a model for oxime-containing drugs (e.g., cephalosporins or oxime antidotes like pralidoxime). Understanding the N-O cleavage kinetics helps in:

-

Predicting shelf-life under light exposure.

-

Identifying "genotoxic impurities" that may arise from radical degradation pathways.

Experimental Protocols

Protocol A: Laser Flash Photolysis (LFP)

To validate the mechanism and measure radical lifetimes, LFP is the gold standard.

Objective: Observe the transient absorption of the iminyl radical and the rate of benzoyloxy decarboxylation.

-

Sample Preparation: Dissolve Acetophenone O-benzoyloxime (

M) in acetonitrile.-

Note: De-aerate the solution with Argon for 20 mins to prevent oxygen quenching of the triplet state.

-

-

Excitation Source: Nd:YAG laser (355 nm or 266 nm pulse, 4-6 ns duration).

-

Detection: Monitor transient absorption between 300–700 nm.

-

Data Analysis:

-

The Benzoyloxy radical has a weak absorption around 700 nm and decays rapidly (

). -

The Iminyl radical typically shows absorption in the 300–400 nm range.

-

Fit the decay traces to pseudo-first-order kinetics to determine lifetimes (

).

-

Protocol B: Synthetic Radical Cyclization (Batch Mode)

Objective: Synthesis of a phenanthridine derivative via photolysis.

-

Reagents:

-

Substrate:

-Benzoyloxime derivative of 2-phenylacetophenone (1.0 equiv). -

Solvent: Chlorobenzene or DCM (degassed).

-

Base:

(optional, to neutralize acid byproducts).

-

-

Setup: Quartz reaction vessel placed in a photochemical reactor (e.g., Rayonet) equipped with 300 nm bulbs.

-

Irradiation: Irradiate for 4–12 hours at room temperature.

-

Workup: Evaporate solvent and purify via silica gel flash chromatography.

-

Validation: Confirm structure via

-NMR (look for the disappearance of the methyl ketoxime peak and appearance of aromatic protons).

Experimental Workflow Diagram

Figure 2: Dual workflow for mechanistic validation (LFP) and preparative synthesis.

References

-

Synthesis of Phenanthridines via Iminyl Radicals

- Source: National Institutes of Health (NIH) / PubMed

- Context: Discusses the use of acetophenone benzoylhydrazones and oxime derivatives in radical scavenging and synthesis.

-

Bond Dissociation Energies of N-O Bonds

- Source: NSF Public Access Repository / Journal of Physical Chemistry

- Context: Provides authoritative data on the N-O bond dissociation energy (~54 kcal/mol)

-

N-O Bond Cleavage in Heterocycle Construction

- Source: PMC / NIH

- Context: A comprehensive review on the cleavage of N-O bonds in oxime esters for the construction of N-heterocycles, detailing the radical mechanisms involved.

-

Kinetics of Benzophenone-Type Radicals

- Source: ResearchG

- Context: While specific to benzophenone, this reference details the laser flash photolysis (LFP)

Technical Guide: Solubility Profiling of Acetophenone o-benzoyloxime

Executive Summary

Acetophenone o-benzoyloxime (CAS: 26060-56-0), also known as (E)-1-phenylethanone O-benzoyl oxime, is a critical photobase generator and intermediate in the synthesis of photosensitive polymers and pharmaceutical precursors.[1][2][3] Its utility in releasing aniline derivatives upon UV irradiation makes it a staple in lithography and coating formulations.

Despite its industrial relevance, specific thermodynamic solubility data in binary organic solvents is often proprietary or absent from public repositories. This guide serves as a definitive protocol for researchers to experimentally determine and thermodynamically model the solubility of this compound. It outlines the Dynamic Laser Monitoring method for precise data acquisition and provides the mathematical framework (Apelblat, van't Hoff) required to derive the dissolution enthalpy (

Chemical Profile & Physicochemical Basis[3][4][5][6][7]

Understanding the solute's properties is the prerequisite for solvent selection. Acetophenone o-benzoyloxime exhibits a structure dominated by two hydrophobic phenyl rings bridged by an oxime ester linkage.

| Property | Specification | Implication for Solubility |

| CAS Number | 26060-56-0 | Unique Identifier |

| Molecular Weight | 239.27 g/mol | Moderate size; diffusion kinetics will be standard. |

| Physical State | White Crystalline Solid | Requires energy to break crystal lattice (Fusion Enthalpy). |

| Melting Point | ~100 °C (373.15 K) | Solubility will increase significantly as |

| Polarity | Moderate (Ester/Oxime groups) | Soluble in polar aprotic solvents (Acetone, Acetonitrile); limited in water. |

Predicted Solvent Compatibility

Based on the "Like Dissolves Like" principle and the compound's aromatic backbone:

-

High Solubility: Acetone, Ethyl Acetate, Acetonitrile, Toluene (due to

- -

Moderate Solubility: Methanol, Ethanol, Isopropanol (Hydrogen bonding with oxime oxygen).

-

Low Solubility: Water, Hexane.

Experimental Methodology: Dynamic Laser Monitoring

To generate high-accuracy solubility data (mole fraction

The Protocol

Objective: Determine the saturation temperature (

-

Preparation: A precise mass of solvent (

) is added to a jacketed glass vessel equipped with a mechanical stirrer. -

Solute Addition: A known mass of Acetophenone o-benzoyloxime (

) is added. -

Laser Setup: A laser beam (typically 632.8 nm) passes through the vessel to a photodetector.

-

Heating Cycle: The temperature is increased slowly (e.g., 2 K/min).

-

State A: Suspension (Laser scattered, low intensity at detector).

-

State B: Dissolution (Solution clears, laser intensity maximizes).

-

-

Equilibrium Detection: The temperature at which the laser transmission intensity stabilizes at its maximum is recorded as the saturation temperature (

).

Workflow Diagram

Figure 1: Workflow for determining solubility via Dynamic Laser Monitoring. The loop indicates repeating the process with varying solute masses to cover the temperature range (e.g., 278.15 K to 323.15 K).

Thermodynamic Modeling Framework

Once experimental data (

The Modified Apelblat Equation

This is the industry standard for correlating solubility data of solids in organic solvents. It accounts for the non-ideal behavior of the solution.

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).[4]

- : Empirical model parameters derived via multivariate regression.

-

Validation: A Relative Average Deviation (RAD)

indicates a valid model.

Dissolution Thermodynamics

To understand the mechanism of dissolution (e.g., is it entropy-driven?), use the van't Hoff analysis.

Enthalpy of Dissolution (

-

Interpretation: For Acetophenone o-benzoyloxime,

is expected to be positive (endothermic) , meaning solubility increases with temperature.

Gibbs Free Energy (

-

Interpretation: A positive

is typical for non-ideal solutions where the solute prefers the solid phase at standard conditions, but the process is driven by the entropy gain (

Logic of Analysis

Figure 2: Data processing pipeline from raw solubility measurements to process engineering applications.

Data Presentation Template

When performing these experiments, structure your data output as follows to facilitate peer review and industrial application.

Table 1: Experimental and Calculated Mole Fraction Solubility (

| T (K) | Solvent A (e.g., Ethanol) | Solvent A | Relative Deviation (%) | Solvent B (e.g., Toluene) |

| 278.15 | [Measured] | [Apelblat] | ... | |

| 283.15 | ... | ... | ... | ... |

| ... | ... | ... | ... | ... |

| 323.15 | ... | ... | ... | ... |

Note:

Conclusion & Implications

For Acetophenone o-benzoyloxime , solubility is the rate-limiting step in its application as a photobase generator.

-

Solvent Selection: Use Toluene or Acetone for high-concentration stock solutions due to favorable aromatic interactions. Use Alcohols (Ethanol/Methanol) if a slower crystallization rate is desired for purification.

-

Temperature Sensitivity: The dissolution is endothermic . Precise temperature control is required during formulation; a drop in temperature will lead to rapid precipitation (recrystallization), which can be exploited for purification but must be avoided during coating processes.

-

Self-Validation: Any experimental dataset generated must be cross-verified using the Apelblat equation. If the correlation coefficient (

) is below 0.99, the experimental protocol (likely the laser detection point) needs re-calibration.

References

-

Compound Data: National Center for Biotechnology Information. (2025).[1][2][5][6][7] PubChem Compound Summary for CID 5900887, Acetophenone o-benzoyloxime. Retrieved from .

- Methodology (Laser Monitoring): Jouyban-Gharamaleki, V., et al. (2021). Solubility study of ketoconazole in propylene glycol and ethanol mixtures at different temperatures: A laser monitoring method. Journal of Molecular Liquids.

- Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

- General Solubility of Acetophenone Derivatives:Solubility of Acetophenone in Supercritical Carbon Dioxide. The Open Chemical Engineering Journal, 2016. (Provides comparative trends for the acetophenone moiety).

Sources

- 1. acetophenone suppliers USA [americanchemicalsuppliers.com]

- 2. WO2020031079A1 - Organic inorganic composite particle, method for producing same, and application thereof - Google Patents [patents.google.com]

- 3. greyhoundchrom.com [greyhoundchrom.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Acetophenone O-Benzoyloxime, 5G | Labscoop [labscoop.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Regioselective Synthesis of Pyridines via Copper-Catalyzed Annulation of Oxime Esters

[1][2][3]

Executive Summary

This guide details a robust, field-proven protocol for the synthesis of multisubstituted pyridines utilizing oxime esters (specifically oxime acetates) as "internal oxidants." Unlike traditional condensation methods (e.g., Hantzsch synthesis) which often suffer from oxidative aromatization requirements and poor regiocontrol, this protocol leverages a Copper-Catalyzed [3+3] Annulation strategy.

Key Advantages:

-

Redox-Neutrality: The N–O bond cleavage drives aromatization, eliminating the need for external oxidants.

-

Regiocontrol: Directed C–H functionalization or radical-mediated pathways ensure precise substitution patterns.

-

Scalability: Compatible with gram-scale synthesis under standard laboratory conditions.

Mechanistic Insight & Rationale

Understanding the mechanism is critical for troubleshooting low yields. The reaction proceeds distinctively from Pd-catalyzed cross-couplings.

The "Internal Oxidant" Principle

In this system, the oxime acetate serves two roles:

-

Nitrogen Source: Provides the nitrogen atom for the pyridine ring.

-

Oxidant: The weak N–O bond (

53 kcal/mol) acts as an electron sink. Its cleavage generates an iminyl radical or metal-nitrene species, driving the catalytic cycle without external oxidants (like

Pathway Visualization

The following diagram illustrates the Copper-catalyzed mechanism, highlighting the critical N–O cleavage step.

Figure 1: Catalytic cycle for Cu-mediated pyridine synthesis. Note the N-O cleavage step which drives the reaction forward.

Precursor Preparation: Synthesis of Oxime Acetates

Trustworthiness Check: Commercial oxime esters are rare. You must synthesize them fresh for optimal results. Old oximes can hydrolyze, leading to failed couplings.

Protocol A: Ketone to Oxime Acetate (One-Pot or Two-Step)

Target: Acetophenone O-acetyl oxime (Model Substrate)

Step 1: Oximation

-

Reagents: Acetophenone (10 mmol), Hydroxylamine hydrochloride (

, 15 mmol), Sodium Acetate ( -

Solvent: Ethanol/Water (3:1, 20 mL).

-

Procedure:

-

Dissolve

and -

Reflux at 80°C for 1-2 hours (Monitor by TLC).

-

Workup: Evaporate ethanol, extract with EtOAc, wash with brine, dry over

. -

Checkpoint: Ensure the product is a solid or clean oil. Yields are typically >90%.[1]

-

Step 2: Acetylation (Critical for Activation)

-

Reagents: Crude Oxime (from Step 1), Acetic Anhydride (

, 1.2 equiv), Pyridine (catalytic) or -

Solvent: DCM (Dichloromethane) or Toluene.

-

Procedure:

-

Dissolve oxime in DCM at 0°C.

-

Add base, then dropwise add

. -

Stir at RT for 2 hours.

-

Purification: Wash with saturated

(removes acetic acid), then brine. Flash chromatography is usually not required if washed thoroughly. -

Storage: Store at 4°C. Stable for weeks.

-

Core Protocol: Copper-Catalyzed [3+3] Annulation

This protocol is adapted from high-reliability procedures (e.g., Org. Synth., J. Org.[1][2] Chem.) for the coupling of oxime acetates with internal alkynes or ketones.

Reaction Class: Annulation Scale: 0.5 mmol (Optimization) to 10 mmol (Preparative)

Reagents & Materials

| Component | Specification | Role |

| Oxime Acetate | 1.0 equiv (e.g., 0.5 mmol) | Nitrogen Source / Oxidant |

| Alkyne | 1.2 - 1.5 equiv | Carbon Backbone |

| Catalyst | CuI (10-20 mol%) | Metal Catalyst |

| Ligand (Optional) | 1,10-Phenanthroline (if low yield) | Stabilizes Cu species |

| Base | Neutralizes AcOH byproduct | |

| Solvent | DMF or DMSO (Anhydrous) | High boiling, polar aprotic |

Experimental Workflow

Figure 2: Step-by-step experimental workflow for pyridine synthesis.

Detailed Steps

-

Inert Handling: Charge a flame-dried Schlenk tube with CuI (19 mg, 0.1 mmol) and Base (

, 1.0 mmol). Evacuate and backfill with Argon ( -

Substrate Addition: Add the Oxime Acetate (0.5 mmol) and Alkyne (0.6 mmol). If solid, add with catalyst. If liquid, add via syringe after solvent.

-

Solvation: Add anhydrous DMF (2.0 mL).

-

Reaction: Seal the tube and heat to 100°C in an oil bath. Stirring must be vigorous (>800 rpm) as solubility changes during the reaction.

-

Monitoring: Check TLC after 4 hours. The oxime acetate spot (usually higher

) should disappear. -

Quench: Cool to room temperature. Dilute with EtOAc (20 mL). Add saturated aqueous

(10 mL) to complex the copper (turns blue). -

Extraction: Separate layers. Extract aqueous layer

with EtOAc. -

Drying: Dry combined organics over

, filter, and concentrate. -

Purification: Flash chromatography on silica gel. Pyridines are basic; if streaking occurs, add 1%

to the eluent.

Troubleshooting & Optimization (Expertise Pillar)

| Observation | Root Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or wet solvent | Ensure DMF is anhydrous. Increase CuI loading to 20 mol%. |

| Hydrolysis of Oxime | Trace water present | The oxime acetate reverted to the ketone. Add 3Å molecular sieves to the reaction. |

| Homocoupling of Alkyne | Oxidative conditions | Ensure Argon atmosphere is rigorous. Reduce temperature to 80°C. |

| Regioisomer Mixture | Steric/Electronic similarity | Use bulky ligands (e.g., bathophenanthroline) or switch to Rh(III) catalysis (see below). |

Alternative: Rhodium Catalysis (High Precision) For substrates requiring extreme regioselectivity that Copper cannot achieve, switch to:

-

Catalyst:

(2.5 mol%)[3] -

Additive:

(10 mol%) -

Solvent: MeOH, 60°C.

-

Note: This system is more expensive but highly effective for C-H activation pathways.

Safety Considerations

-

Oxime Esters: Generally stable, but can exhibit high energy upon heating. Do not heat neat (without solvent). Perform a DSC (Differential Scanning Calorimetry) test if scaling above 10g.

-

Hydroxylamine: Toxic and potentially explosive. Handle the hydrochloride salt with care; avoid contact with strong oxidizers.

-

Copper Waste: All aqueous waste containing copper must be segregated and treated as heavy metal waste.

References

-

Tan, W. W., et al. (2019). "Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes." Organic Syntheses, 96, 14-30.

-

Ren, Z.-H., et al. (2012). "Copper-catalyzed [3+3] annulation of ketones with oxime acetates for the synthesis of pyridines." RSC Advances, 2, 8283-8286.

-

Neukom, J. D., et al. (2013). "Rh(III)-Catalyzed Synthesis of Multisubstituted Isoquinoline and Pyridine N-Oxides from Oximes and Diazo Compounds." Journal of the American Chemical Society, 135(36), 13308–13311.

-

Liu, B., et al. (2013). "Copper-Catalyzed Coupling of Oxime Acetates with Aldehydes: A New Strategy for Synthesis of Pyridines."[4][5] Angewandte Chemie International Edition, 52(43), 11326-11329.

Application Note: Acetophenone O-Benzoyloxime in Modular Heterocycle Synthesis

Executive Summary

This guide details the strategic application of Acetophenone O-benzoyloxime as a "self-oxidizing" directing group in transition-metal-catalyzed annulations. Unlike traditional multicomponent reactions (MCRs) requiring external oxidants (e.g.,

This note targets medicinal chemists and process engineers, focusing on the Copper-Catalyzed [4+2] Annulation with Alkynes , a robust protocol that mimics multicomponent assembly by integrating C-H activation and N-atom transfer in a single cascade.

Technical Background & Mechanism

The "Internal Oxidant" Advantage

In standard C-H activation, regenerating the active metal catalyst requires a stoichiometric oxidant, often leading to poor functional group tolerance or safety hazards on scale. Acetophenone O-benzoyloxime circumvents this via the cleavage of its N-O bond.

-

Function: The benzoyloxy group (

) acts as a leaving group upon oxidative addition to the metal center (Cu or Pd). -

Result: The metal is oxidized (e.g., Cu(I)

Cu(III) or Cu(II) species) without external additives, and the benzoate anion subsequently acts as an internal base to assist deprotonation.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the catalytic cycle for the synthesis of isoquinolines, highlighting the critical N-O bond cleavage event.

Figure 1: Catalytic cycle of the Cu-catalyzed [4+2] annulation. The N-O bond cleavage drives the oxidation of the metal center.

Experimental Protocols

Pre-requisite: Synthesis of Acetophenone O-Benzoyloxime

Commercially available oxime esters can degrade. Fresh preparation is recommended for optimal yields.

Reagents:

-

Acetophenone Oxime (10 mmol)

-

Benzoyl Chloride (11 mmol)

-

Triethylamine (

) (12 mmol) -

Dichloromethane (DCM) (anhydrous)

Step-by-Step Protocol:

-

Dissolution: Dissolve acetophenone oxime (1.35 g) in anhydrous DCM (20 mL) in a round-bottom flask under

. Cool to 0°C. -

Addition: Add

dropwise. Subsequently, add benzoyl chloride dropwise over 10 minutes. Caution: Exothermic. -

Reaction: Allow warming to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Quench with water (20 mL). Extract with DCM (

mL). Wash organics with saturated -

Purification: Dry over

, concentrate, and recrystallize from Ethanol/Hexane to yield white crystals.

Core Application: Synthesis of Isoquinolines (The [4+2] Annulation)

This reaction couples the oxime ester with an internal alkyne. It is a "pseudo-multicomponent" strategy where the oxime provides both the carbon backbone and the nitrogen atom.

Reagents:

-

Acetophenone O-Benzoyloxime (0.5 mmol)

-

Diphenylacetylene (0.6 mmol) (Internal alkyne source)

-

Catalyst:

(2.5 mol%) or -

Additive:

(10 mol%) (required only for Rh-catalysis to generate cationic species) or -

Solvent: 1,2-Dichloroethane (DCE) or DMF.

Protocol (Copper-Catalyzed Variant - Cost Optimized):

-

Setup: In a screw-cap vial equipped with a magnetic stir bar, add Acetophenone O-Benzoyloxime (120 mg, 0.5 mmol), Diphenylacetylene (107 mg, 0.6 mmol), and

(9 mg, 0.05 mmol). -

Solvent: Add anhydrous DMF (2.0 mL). Critical: Moisture inhibits the reaction.

-

Reaction: Seal the vial and heat to 100°C for 12 hours.

-

Visual Cue: The solution typically turns from blue/green (Cu(II)) to a dark brown suspension as the reaction progresses.

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with 5% LiCl solution (to remove DMF) followed by brine.

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Expected Product: 1-Methyl-3,4-diphenylisoquinoline.

-

Optimization Data (Solvent & Catalyst Screening)

The following data summarizes the optimization of the coupling reaction between Acetophenone O-benzoyloxime and Diphenylacetylene.

| Entry | Catalyst (10 mol%) | Solvent | Temp (°C) | Yield (%) | Notes |

| 1 | DMF | 100 | 82 | Standard Protocol | |

| 2 | Toluene | 110 | 45 | Poor solubility of Cu salts | |

| 3 | DMF | 100 | 60 | Lower oxidation efficiency | |

| 4 | DCE | 80 | 94 | High cost, high efficiency | |

| 5 | DMF | 100 | 70 | Requires |

Troubleshooting & Critical Parameters

"The Moisture Trap"

Oxime esters are susceptible to hydrolysis back to the ketone and amide under basic, aqueous conditions.

-

Symptom: Recovery of acetophenone in the crude mixture.

-

Fix: Ensure DMF is anhydrous (water < 50 ppm). Use molecular sieves in the reaction vial.

Byproduct Management

The reaction generates Benzoic Acid (stoichiometric byproduct).

-

Impact: Can co-elute with polar isoquinolines during chromatography.

-

Fix: Include a basic wash (

or Sat.

Regioselectivity

When using unsymmetrical alkynes (

-

The larger/bulkier group (

) generally positions distal to the nitrogen (Position 4 of isoquinoline) due to steric clash with the oxime moiety during insertion. -

Diagram:

Isoquinoline with

Workflow Visualization

Figure 2: Operational workflow from raw material synthesis to purified heterocycle.

References

-

Guan, Z.-H., et al. "Copper-Catalyzed Synthesis of Substituted Quinolines via C-N Bond Cleavage." Organic Letters, 2010.[5]

-

Yoshikai, N., et al. "Synthesis of Indoles and Pyrroles utilizing Oxime Esters." Angewandte Chemie International Edition, 2011.

-

Su, L., et al. "Copper(I)-Catalyzed Tandem Reaction for Isoquinoline Synthesis."[6] Organic Letters, 2022.[6][7]

-

Organic Chemistry Portal. "Synthesis of Isoquinolines."

-

TCI Chemicals. "Safety Data Sheet: Acetophenone O-Benzoyloxime."

Sources

- 1. RU2237055C2 - Method for preparing acetophenone (methylphenyl ketone) - Google Patents [patents.google.com]

- 2. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN111233719B - Process for preparing alpha-oxime acetophenone derivatives - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

- 6. Isoquinoline synthesis [organic-chemistry.org]

- 7. westliberty.edu [westliberty.edu]

Application Note: Synthesis of Isoquinolines via Rh(III)-Catalyzed C-H Activation of Acetophenone O-Benzoyloxime

This Application Note and Protocol is designed for researchers and drug development professionals. It focuses on the high-value transformation of Acetophenone O-benzoyloxime into nitrogen heterocycles.

Scientific Note on Regiochemistry: While the user prompt specifies "Quinolines," it is scientifically imperative to clarify that the direct C-H activation and annulation of acetophenone O-benzoyloxime with alkynes predominantly yields Isoquinolines (specifically 1-substituted isoquinolines). This is due to the nitrogen atom directing the metal catalyst to the ortho-position of the phenyl ring. This guide will detail this authoritative Isoquinoline synthesis, which is the standard industrial and academic application for this specific substrate, while briefly noting alternative pathways for quinoline isomers.

Abstract

This protocol details the synthesis of 1-methyl-3,4-substituted isoquinolines using Acetophenone O-benzoyloxime as a self-oxidizing directing group. Utilizing a Rhodium(III) catalytic system, this method leverages C-H activation to couple the oxime ester with an internal alkyne.[1][2][3] The process features an internal oxidizing mechanism (N-O bond cleavage), eliminating the need for external oxidants and ensuring high atom economy. This scaffold is critical in the development of alkaloids, antimalarials, and vasodilators.

Introduction & Mechanistic Rationale

The "Internal Oxidant" Advantage

Traditional C-H activation often requires stoichiometric external oxidants (e.g., Cu(OAc)₂, Ag₂CO₃) to regenerate the active catalyst, producing significant metal waste. Acetophenone O-benzoyloxime circumvents this by containing a labile N-O bond.

-

Function: The O-benzoyl group acts as an internal oxidant .

-

Mechanism: Upon cyclization, the N-O bond cleaves, accepting the electrons released during the reductive elimination step. This regenerates the active Rh(III) species without external additives, releasing benzoate as the only byproduct.

Reaction Pathway

The reaction proceeds via a Cp*Rh(III) catalyzed cycle:

-

C-H Activation: The oxime nitrogen coordinates to Rh(III), directing activation of the ortho-C-H bond on the phenyl ring.

-

Insertion: The alkyne inserts into the Rh-C bond, forming a seven-membered rhodacycle.

-

Annulation & N-O Cleavage: Reductive elimination coupled with N-O bond cleavage yields the isoquinoline and regenerates the catalyst.

Figure 1: Mechanistic pathway for the Rh(III)-catalyzed annulation of acetophenone O-benzoyloxime.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity/Grade |

| Acetophenone | Precursor | >99% |

| Hydroxylamine HCl | Reagent | 98% |

| Benzoyl Chloride | Reagent | 99% (Distilled) |

| [RhCp*Cl₂]₂ | Catalyst Dimer | 98% |

| AgSbF₆ | Halide Scavenger | 98% (Light Sensitive) |

| Diphenylacetylene | Model Alkyne | 98% |

| 1,2-Dichloroethane (DCE) | Solvent | Anhydrous |

| Methanol (MeOH) | Solvent | HPLC Grade |

Step 1: Synthesis of Acetophenone O-Benzoyloxime

Before catalysis, the directing group must be installed.

-

Oxime Formation:

-

Dissolve Acetophenone (10 mmol) in EtOH/H₂O (1:1, 20 mL).

-

Add Hydroxylamine hydrochloride (15 mmol) and Sodium Acetate (15 mmol).

-

Reflux at 80°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Evaporate EtOH. Extract aqueous residue with EtOAc (3x). Dry over MgSO₄, concentrate to yield Acetophenone Oxime (White solid).

-

-

Esterification (O-Benzoylation):

-

Dissolve Acetophenone Oxime (10 mmol) in anhydrous CH₂Cl₂ (30 mL) containing Triethylamine (12 mmol).

-

Cool to 0°C. Dropwise add Benzoyl Chloride (11 mmol).

-

Stir at 0°C for 30 min, then warm to Room Temp (RT) for 2 hours.

-

Workup: Wash with water, sat. NaHCO₃, and brine. Dry (MgSO₄) and concentrate.

-

Purification: Recrystallize from EtOH or Hexane/EtOAc.

-

Yield Target: >85% White Crystalline Solid.

-

Step 2: Rh(III)-Catalyzed Annulation (Isoquinoline Synthesis)

Standard operating procedure for the coupling with Diphenylacetylene.

-

Catalyst Activation:

-

Solvent Addition:

-

Add anhydrous DCE or MeOH (2.0 mL).

-

Note: MeOH often accelerates the reaction due to proton-shuttling effects but DCE is better for solubility of lipophilic substrates.

-

-

Reaction:

-

Seal the tube. Stir at 80–100°C for 12–16 hours.

-

Visual Cue: Solution typically turns from orange/red to dark brown/black as the active catalyst cycles.

-

-

Workup:

-

Cool to RT. Dilute with CH₂Cl₂.

-

Filter through a short pad of Celite to remove metal residues.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Flash Column Chromatography (Silica Gel).

-

Eluent: Hexane/EtOAc (Gradient 10:1 to 5:1).

-

Product: 1-Methyl-3,4-diphenylisoquinoline.

-

Figure 2: Operational workflow for the synthesis process.

Scope & Optimization Guidelines

Substrate Tolerance Table

| Variable | Condition | Effect on Yield |

| Electronic (Ar-Ring) | Electron-Donating (e.g., -OMe, -Me) | Increases Yield. Facilitates C-H activation (nucleophilic attack on Rh). |

| Electronic (Ar-Ring) | Electron-Withdrawing (e.g., -CF3, -NO2) | Decreases Yield. Requires higher temp (110°C) or longer time. |

| Alkyne Type | Symmetrical Internal (e.g., Ph-C≡C-Ph) | High Yield. No regioselectivity issues. |

| Alkyne Type | Unsymmetrical (e.g., Ph-C≡C-Me) | Mixture likely. Regioselectivity controlled by steric bulk (Bulkier group ends up at C3). |

| Solvent | MeOH | Faster rates (H-bonding assists proton transfer). |

| Solvent | DCE/Toluene | Better for extremely hydrophobic substrates. |

Expert Tips for Optimization

-

Moisture Control: While Rh(III) is relatively air-stable, AgSbF₆ is hygroscopic. Weigh AgSbF₆ quickly or in a glovebox. Wet solvents can hydrolyze the oxime ester back to the ketone.

-

Regioselectivity: For unsymmetrical alkynes, the larger substituent generally prefers the position distal to the nitrogen (Position 3) to minimize steric clash with the 1-methyl group derived from acetophenone.

-

Alternative Directing Groups: If O-benzoyl fails, try O-pivaloyl (more stable) or O-acetyl (easier to remove byproduct).

Safety & Handling

-

[RhCp*Cl₂]₂: Heavy metal irritant. Handle with gloves.

-

AgSbF₆: Corrosive and light-sensitive. Causes skin burns.

-

Benzoyl Chloride: Lachrymator. Use only in a fume hood.

-

Waste Disposal: All Rhodium and Silver waste must be segregated into Heavy Metal waste streams.

References

-

Guimond, N., & Fagnou, K. (2010). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling between Acetophenone Oximes and Internal Alkynes.[2] Journal of the American Chemical Society, 132(20), 6908–6909. Link

-

Too, P. C., Wang, Y. F., & Chiba, S. (2011). Rhodium(III)-Catalyzed Synthesis of Isoquinolines from Aryl Ketone Oxime Acetates and Internal Alkynes.[2] Organic Letters, 13(9), 2506–2509. Link

-

Rovis, T., et al. (2013). Rh(III)-Catalyzed C-H Activation and Annulation of Oxime Esters.[2][3][4] Chemical Reviews, 113, 1-30. Link

-

Zeng, F., et al. (2026).[5] Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols (Alternative HOSA method). RSC Advances, 16, 2298-2302.[5] Link[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Rh(iii)-Catalyzed [3 + 2]/[4 + 2] annulation of acetophenone oxime ethers with 3-acetoxy-1,4-enynes involving C–H activation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Rh(iii)-catalyzed synthesis of dibenzo[b,d]pyran-6-ones from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Acetophenone O-Benzoyloxime as a High-Efficiency Photoinitiator

[1]

Executive Summary

This guide details the technical application of Acetophenone O-benzoyloxime (APO-B) , a prototypical oxime ester photoinitiator.[1] Unlike Type I (cleavage) or Type II (abstraction) initiators based on simple ketones, oxime esters like APO-B exhibit a unique irreversible photolysis mechanism involving N-O bond cleavage.[1] This results in high quantum yields and the generation of reactive phenyl radicals, making them indispensable in high-performance applications such as color filters (LCD/OLED) , black matrices , and negative photoresists where high sensitivity and low yellowing are critical.[1]

This document provides a comprehensive workflow, from mechanistic understanding to validated experimental protocols for synthesis and kinetic monitoring.

Chemical Identity & Physicochemical Properties[2][3][4]

APO-B functions as a non-yellowing, highly efficient radical generator.[1] Its solubility profile allows for easy integration into standard propylene glycol monomethyl ether acetate (PGMEA) based resist formulations.

Table 1: Technical Specifications of Acetophenone O-Benzoyloxime

| Property | Specification | Expert Note |

| IUPAC Name | (E)-1-Phenyl-1,2-propanedione-2-(O-benzoyl)oxime (or derivative depending on exact isomer) | The E-isomer is typically the thermodynamically stable form used in synthesis.[1] |

| Molecular Formula | ||

| Absorption ( | ~250 nm (Main), Tailing to 330-350 nm | Requires UV-C or UV-B rich sources (Hg-Xenon lamps). For 405 nm LED curing, sensitization is required.[1] |

| Solubility | High: PGMEA, Cyclohexanone, AcetoneLow: Water, Alcohols | Critical: Avoid protic solvents in stock solutions to prevent premature hydrolysis.[1] |

| Thermal Stability | Excellent for "dark polymerization" stability compared to peroxides. | |

| Molar Extinction ( | High |

Mechanism of Action: The "Dark" Reaction Advantage[1]

The superiority of oxime esters lies in their irreversible cleavage.[1] Upon UV excitation, the N-O bond cleaves to form an iminyl radical and a benzoyloxy radical.[1] Crucially, the benzoyloxy radical rapidly decarboxylates.[1]

Key Mechanistic Steps:

-

Excitation: Molecule absorbs UV photon (

).[1] -

Cleavage: Homolytic fission of the N-O bond.[1]

-

Initiation: The benzoyloxy radical (

) initiates polymerization or decomposes.[1] -

Decarboxylation:

.-

Expert Insight: The generation of

creates an inert atmosphere within the film, locally reducing oxygen inhibition—a major advantage over Benzophenone/Amine systems.[1]

-

Mechanistic Pathway Diagram[1][5]

Figure 1: Photolysis pathway of Acetophenone O-benzoyloxime showing the critical decarboxylation step that mitigates oxygen inhibition.[1]

Experimental Protocols

Protocol A: Synthesis of Acetophenone O-Benzoyloxime

For researchers needing to synthesize fresh initiator for kinetic purity.[1]

Safety: Work in a fume hood. Hydroxylamine hydrochloride is toxic.[1][2][3][4] Benzoyl chloride is a lachrymator.[1]

Reagents:

-

Acetophenone (10 mmol)

-

Hydroxylamine hydrochloride (15 mmol)

-

Benzoyl chloride (12 mmol)

-

Pyridine (solvent/base)

-

Ethanol/Water (for recrystallization)

Step-by-Step:

-

Oxime Formation: Reflux Acetophenone with Hydroxylamine HCl in ethanol/pyridine for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the ketone spot disappears.[1]

-

Isolation: Pour into ice water. Filter the white precipitate (Acetophenone oxime). Dry under vacuum.[1]

-

Esterification: Dissolve the dried oxime in dry THF or Pyridine at 0°C.

-

Addition: Dropwise add Benzoyl chloride. The exotherm must be controlled to prevent side reactions (

). -

Reaction: Stir at Room Temperature (RT) for 4 hours.

-

Purification: Pour into dilute HCl (to remove pyridine). Extract with DCM.[1] Wash with

. -

Crystallization: Recrystallize from Ethanol to obtain white needles.

-

QC Check: Melting point should be sharp (approx. 100–102°C, varies by isomer).[1]

-

Protocol B: Thin-Film Photopolymerization (Lithography Context)

Standard workflow for evaluating photoresist performance.[1]

Materials:

-

Binder: Poly(methyl methacrylate-co-methacrylic acid) (PMMA-MAA) [Alkali soluble]

-

Monomer: Dipentaerythritol hexaacrylate (DPHA) [High crosslink density]

-

Initiator: Acetophenone O-benzoyloxime (2-4 wt% relative to solids)[1]

-

Solvent: PGMEA (Propylene glycol monomethyl ether acetate)[5]

Workflow Diagram:

Figure 2: Standard lithographic workflow for negative photoresist testing.

Expert Procedure Notes:

-

Formulation: Mix Binder:Monomer in a 60:40 ratio. Add APO-B at 3 wt%.[1] Total solid content should be 15-20% for a 1-2

m film.[1] -

Filtration: Essential to remove undissolved particles that cause "comets" during spin coating.[1] Use 0.2

m PTFE.[1] -

Pre-Bake: Removes solvent. Caution: Do not exceed 100°C to avoid thermal decomposition of the oxime ester.[1]

-

Exposure: Use a step-wedge mask to determine sensitivity (

, the dose to clear or dose to retain).[1] -

Development: Oxime esters are hydrophobic.[1] If residue remains in unexposed areas (scumming), increase developer strength or development time slightly.[1]

Protocol C: Kinetic Monitoring via Real-Time FTIR (RT-FTIR)

The gold standard for determining polymerization rate (

Objective: Measure the disappearance of the acrylate C=C double bond.

Setup:

-

Substrate: KBr pellet or Silicon wafer (transparent to IR).

-

Resin: Pure monomer (e.g., HDDA) + 1% APO-B. No solvent (to avoid evaporation noise).[1]

-

Light Source: UV LED or Mercury lamp guided via fiber optic to the FTIR sample chamber.

Measurement Steps:

-

Background: Take a scan of the unpolymerized resin.[1] Focus on the acrylate peak at 1635 cm⁻¹ (C=C twisting) or 810 cm⁻¹ .

-

Irradiation: Trigger UV light and FTIR acquisition simultaneously (Time-resolved mode, e.g., 1 spectrum/second).

-

Data Processing: Calculate conversion (

) using:

Expert Analysis:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Micro-bubbles in Film | Reduce film thickness or lower initiator concentration.[1] Perform a slower soft-bake to allow solvent to leave slowly, keeping the matrix pliable.[1] | |

| Yellowing after Cure | Formation of azines or nitriles from radical recombination.[1] | Oxime esters are generally low-yellowing, but over-exposure can degrade the chromophore.[1] Optimize UV dose to the minimum required for full conversion. |

| Surface Tackiness | Oxygen inhibition at the air interface.[1] | Increase light intensity (higher photon flux consumes |

| Poor Solubility | High crystallinity of the oxime ester.[1] | Pre-dissolve APO-B in a small amount of Cyclohexanone or NMP before adding to the main PGMEA/Binder solution.[1] |

References

-

Crivello, J. V., & Dietliker, K. (1998).[1] Photoinitiators for Free Radical Cationic & Anionic Photopolymerization. John Wiley & Sons.[1][6] (Foundational text on Type I cleavage mechanisms).

-

Lalevée, J., et al. (2012).[1][7] "Oxime Esters: A New Class of Highly Efficient Photoinitiators."[1] Macromolecules. (Mechanistic insights into N-O cleavage).

-

Dietliker, K. (2002).[1] "A compilation of photoinitiators commercially available for UV today."[1] SITA Technology.[1] (Commercial benchmarking of oxime esters vs. acetophenones).

-

Sigma-Aldrich (Merck). "Safety Data Sheet: Acetophenone Oxime."[1] (Safety and handling data).

-

Fouassier, J. P. (1995).[1] Photoinitiation, Photopolymerization, and Photocuring: Fundamentals and Applications. Hanser Publishers.[1] (Kinetics and RT-FTIR methodologies).

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. westliberty.edu [westliberty.edu]

- 3. fishersci.com [fishersci.com]

- 4. carlroth.com [carlroth.com]

- 5. researchgate.net [researchgate.net]

- 6. PhotochemCAD | Acetophenone [photochemcad.com]

- 7. Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Acetophenone O-Benzoyloxime Initiated Radical Polymerization

[1]

Abstract & Introduction

This application note details the protocol for utilizing Acetophenone O-benzoyloxime (APBO) as a high-efficiency Type I photoinitiator for free radical polymerization.[1] Unlike conventional thermal initiators (e.g., AIBN, BPO), APBO belongs to the class of oxime esters , which undergo rapid unimolecular bond cleavage upon UV irradiation.[1] This mechanism allows for temporal and spatial control over polymerization, making it ideal for photolithography, UV-curing coatings, and precision macromolecular synthesis.[1]

This guide covers the mechanistic principles, preparation of the initiator system, and a validated protocol for the photopolymerization of methacrylate and styrenic monomers.[1]

Mechanism of Action

The efficiency of Acetophenone O-benzoyloxime stems from its specific bond lability.[1] Upon absorption of UV light (typically

Mechanistic Pathway

-

Photoexcitation: The oxime ester moiety absorbs a photon, reaching an excited state.[1]

-

Homolysis: The weak N-O bond cleaves, generating an iminyl radical and a benzoyloxy radical .[1]

-

Decarboxylation (Secondary Step): The benzoyloxy radical is unstable and rapidly decarboxylates to yield a highly reactive phenyl radical and carbon dioxide (

).[1] -

Initiation: Both the iminyl and phenyl radicals can attack the vinyl bond of the monomer, initiating chain growth.[1] The phenyl radical is particularly effective due to its high reactivity.[1]

Mechanistic Diagram

Figure 1: Photochemical initiation pathway of Acetophenone O-benzoyloxime.[1] The primary initiation driver is often the phenyl radical generated after decarboxylation.[1][2]

Experimental Considerations

Materials Selection

| Component | Recommendation | Notes |

| Initiator | Acetophenone O-benzoyloxime (>98%) | Store in dark at 4°C. Recrystallize from ethanol if yellowed.[1] |

| Monomer | MMA, Styrene, or Acrylates | Must be de-inhibited. Pass through basic alumina column to remove MEHQ/inhibitors.[1] |

| Solvent | Toluene, THF, or Benzene | HPLC grade.[1] Must be degassed to prevent oxygen inhibition.[1] |

| Light Source | Hg Lamp or UV-LED (365 nm) | Emission spectrum must overlap with initiator absorption (300–360 nm).[1] |

Oxygen Inhibition

Radical polymerization is severely retarded by oxygen, which reacts with growing radicals to form stable peroxy radicals.[1]

-

Requirement: Strict deoxygenation via freeze-pump-thaw cycles (3x) or vigorous nitrogen sparging (minimum 20 mins) is mandatory.[1]

Detailed Protocol: Photopolymerization of Methyl Methacrylate (MMA)

Phase 1: Preparation

-

Purification: Pass MMA monomer through a column of activated basic alumina to remove the polymerization inhibitor (e.g., hydroquinone monomethyl ether).[1]

-

Stock Solution: Prepare a stock solution of Acetophenone O-benzoyloxime in the chosen solvent (e.g., Toluene) at a concentration of 0.1 M.

-

Note: Handle stock solution under yellow light or low light to prevent premature decomposition.[1]

-

Phase 2: Reaction Setup

-

In a dry Schlenk tube or quartz reaction vessel, add:

-

10.0 mL Purified MMA (94 mmol)

-

10.0 mL Toluene (Solvent)

-

0.2 mL Initiator Stock Solution (Final conc. approx 1 mM)

-

-

Degassing: Seal the vessel with a rubber septum. Insert a long needle connected to a nitrogen/argon line into the liquid and a short vent needle. Bubble inert gas for 20 minutes.

-

Alternative: Perform 3 freeze-pump-thaw cycles using liquid nitrogen for higher purity results.

-

Phase 3: Polymerization[3]

-

Place the reaction vessel in a temperature-controlled bath (25°C) to maintain isothermal conditions.

-

Position the UV light source (e.g., 365 nm LED, 100 mW/cm²) at a fixed distance (e.g., 5 cm) from the vessel.[1]

-

Start: Switch on the UV source. Record

. -

Monitor: Stir continuously. The viscosity will increase as conversion proceeds.[1]

-

Stop: After the desired time (typically 1–4 hours), switch off the UV source and open the flask to air to quench the radicals.

Phase 4: Isolation and Characterization[1]

-

Precipitation: Pour the reaction mixture slowly into a 10-fold excess of cold methanol (or hexane for styrene) with vigorous stirring. The polymer will precipitate as a white solid.[1]

-

Filtration: Collect the solid via vacuum filtration.[1]

-

Drying: Dry in a vacuum oven at 40°C overnight to remove residual solvent/monomer.

-

Analysis:

-

GPC: Determine

(Number Average Molecular Weight) and PDI (Polydispersity Index). -

H-NMR: Verify polymer structure and calculate conversion if analyzing crude mixture.[1]

-

Workflow Diagram

Figure 2: Experimental workflow for photoinitiated polymerization.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Polymerization | Oxygen inhibition | Increase degassing time; ensure system is sealed. |

| Low Conversion | Weak UV intensity or spectral mismatch | Check lamp output; ensure vessel (e.g., Pyrex vs Quartz) transmits UV.[1] |

| High Polydispersity | Thermal effects | Improve heat dissipation (stirring, water bath) to prevent auto-acceleration (Gel Effect).[1] |

| Yellow Product | Initiator byproducts | Reprecipitate polymer 2-3 times to remove residual oxime fragments.[1] |

References

-

Greyhound Chromatography. Polymerization Initiators: Acetophenone O-Benzoyloxime.[1][3] Retrieved from [Link]

-

Google Patents. WO2016121517A1 - Curable Resin Composition (Photoanion/Radical Initiators).[1] Retrieved from

-